molecular formula C18H17N3OS B1227714 1-(4-Ethoxyphenyl)-3-(5-isoquinolinyl)thiourea

1-(4-Ethoxyphenyl)-3-(5-isoquinolinyl)thiourea

Cat. No.: B1227714
M. Wt: 323.4 g/mol
InChI Key: VLNSVTSRPOFHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-(5-isoquinolinyl)thiourea is a member of isoquinolines.

Scientific Research Applications

Antibacterial and Anti-MRSA Activity

A study highlighted the synthesis and antibacterial evaluation of thiourea-containing compounds, with one derivative showing significant activity against a range of Gram-positive and Gram-negative bacteria. It exhibited bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) comparable to vancomycin. The study also identified structural features important for the activity of these compounds (Dolan et al., 2016).

Novel Synthesis Methods

Research on the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas was reported, demonstrating a new method for creating these compounds. This process involved the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines (Fathalla et al., 2001).

Structural and Chemical Analysis

A study discussed the reactions of p-Ethoxyphenylcyanothioforamide with various agents, leading to the formation of different compounds including pyrrole, pyrrolo[2,3-c]pyrrole, and imidazo[4,5-b]quinoxalines. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Ammar et al., 2000).

Thiazoline Derivatives

The synthesis and rearrangements in the thiazoline imine series, including the reaction of 1-acyl-3-(p-ethoxyphenyl)thioureas with chloroacetone or α-bromoacetophenone, were explored. These reactions produced various acylated 4-thiazolines, contributing to the understanding of thiourea derivatives (Murav'eva et al., 1967).

Biological Evaluation

A detailed investigation of thiourea derivatives was conducted, including synthesis, crystal structure analysis, and in-vitro biological evaluation. This study highlighted the anti-oxidant properties and moderate enzyme inhibiting activity of these compounds (Raza et al., 2022).

Thiazole Synthesis

Research on the synthesis of thiazole compounds under various reaction conditions was presented. This included the creation of new compounds through reactions between thiourea derivatives and other reagents, contributing to the field of organic synthesis and pharmaceutical research (Berber, 2022).

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-isoquinolin-5-ylthiourea

InChI

InChI=1S/C18H17N3OS/c1-2-22-15-8-6-14(7-9-15)20-18(23)21-17-5-3-4-13-12-19-11-10-16(13)17/h3-12H,2H2,1H3,(H2,20,21,23)

InChI Key

VLNSVTSRPOFHBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC3=C2C=CN=C3

solubility

24.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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